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Compound of Interest

Compound Name: 2-Hepten-4-one

Cat. No.: B14161202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-
Hepten-4-one, a key intermediate in various chemical syntheses. The document details

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (E)-2-Hepten-
4-one. It is important to note that a complete experimental dataset for this specific compound is

not readily available in public spectral databases. Therefore, some of the data presented is

based on closely related compounds or predicted values and should be used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift
(δ) (ppm)

Multiplicity Integration
Coupling
Constant (J)
(Hz)

Assignment

~6.8 dt 1H ~15.7, 6.9 H-3

~6.1 d 1H ~15.7 H-2

~2.5 t 2H ~7.4 H-5

~1.9 d 3H ~6.9 H-1

~1.6 sextet 2H ~7.4 H-6

~0.9 t 3H ~7.4 H-7

Note: Data is predicted based on standard chemical shift values and coupling constants for

similar structures.

¹³C NMR (Carbon NMR) Data[1]

Solvent: CDCl₃

Chemical Shift (δ) (ppm) Carbon Assignment

200.5 C-4 (C=O)

147.9 C-3

131.2 C-2

41.8 C-5

18.2 C-1

17.5 C-6

13.7 C-7

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~2965 Strong C-H stretch (alkane)

~1675 Strong
C=O stretch (α,β-unsaturated

ketone)

~1630 Medium C=C stretch

~970 Strong =C-H bend (trans)

Note: IR peak positions are based on typical values for α,β-unsaturated ketones and related

structures.

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Possible Fragment

112 25 [M]⁺ (Molecular Ion)

83 60 [M - C₂H₅]⁺

71 100 [M - C₃H₅O]⁺ or [C₄H₇O]⁺

55 80 [C₄H₇]⁺

43 95 [C₃H₇]⁺ or [CH₃CO]⁺

Note: Fragmentation pattern is predicted based on the structure of 2-Hepten-4-one and

common fragmentation pathways for unsaturated ketones.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
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Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately

weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean vial. The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked

onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve

homogeneity. The probe is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

Data Acquisition: Standard pulse sequences are used for data acquisition. For ¹³C NMR,

proton decoupling is typically applied to simplify the spectrum. Key parameters such as the

number of scans, spectral width, and relaxation delay are set to ensure good signal-to-noise

and accurate integration (for ¹H NMR).

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical

shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR

Instrument Setup: The ATR accessory is installed in the FT-IR spectrometer. A background

spectrum of the clean, empty ATR crystal is recorded.

Sample Application: A small drop of the neat liquid sample (2-Hepten-4-one) is placed

directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The sample spectrum is acquired by co-adding a number of scans (e.g., 16

or 32) to obtain a good signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The peaks are then identified and

their wavenumbers recorded.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
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Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion

source of the mass spectrometer, typically via a heated inlet system or through the effluent of

a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a molecular ion (M⁺).

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into

smaller, characteristic charged fragments.

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their

mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

predicted mass spectrometry fragmentation pathway for 2-Hepten-4-one.
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Spectroscopic Analysis Workflow
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Predicted Mass Spectrometry Fragmentation of 2-Hepten-4-one

Predicted Mass Spectrometry Fragmentation of 2-Hepten-4-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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